Cas no 130193-89-4 (benzyl (3R)-oxolane-3-carboxylate)

Benzyl (3R)-oxolane-3-carboxylate is a chiral ester derivative of tetrahydrofuran-3-carboxylic acid, featuring a benzyl protecting group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound offers high enantiomeric purity, ensuring precise control in chiral transformations. Its stability under mild conditions and compatibility with common organic solvents enhance its utility in multistep syntheses. The benzyl ester group allows for selective deprotection under hydrogenolysis, facilitating further functionalization. This compound is particularly useful in the preparation of bioactive molecules, where stereochemical integrity is critical. Its well-defined structure and reliable reactivity profile make it a preferred choice for research and industrial applications.
benzyl (3R)-oxolane-3-carboxylate structure
130193-89-4 structure
Product name:benzyl (3R)-oxolane-3-carboxylate
CAS No:130193-89-4
MF:C12H14O3
Molecular Weight:206.237763881683
CID:5302288

benzyl (3R)-oxolane-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Benzyl (R)-tetrahydrofuran-3-carboxylate
    • starbld0001383
    • 3-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, (R)- (9CI)
    • benzyl (3R)-oxolane-3-carboxylate
    • インチ: 1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
    • InChIKey: AESYHJVBIDLNFH-LLVKDONJSA-N
    • SMILES: O1CC[C@@H](C(=O)OCC2C=CC=CC=2)C1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 35.5

benzyl (3R)-oxolane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-1G
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
1g
¥ 2,237.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-1g
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
1g
¥2237.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-100mg
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
100mg
¥672.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1566019-1g
Benzyl (R)-tetrahydrofuran-3-carboxylate
130193-89-4 98%
1g
¥5592.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-1.0g
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
1.0g
¥2237.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-5.0g
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
5.0g
¥6719.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-5G
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
5g
¥ 6,718.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-500mg
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
500mg
¥1491.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA200012-500.0mg
benzyl (3R)-oxolane-3-carboxylate
130193-89-4 95%
500.0mg
¥1491.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1566019-5g
Benzyl (R)-tetrahydrofuran-3-carboxylate
130193-89-4 98%
5g
¥13436.00 2024-08-09

benzyl (3R)-oxolane-3-carboxylate 関連文献

benzyl (3R)-oxolane-3-carboxylateに関する追加情報

Benzyl (3R)-Oxolane-3-Carboxylate: A Comprehensive Overview

Benzyl (3R)-oxolane-3-carboxylate, identified by the CAS number 130193-89-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure and potential applications in drug delivery systems and bioactive molecule synthesis. The benzyl group attached to the oxolane ring introduces aromaticity, while the carboxylate functionality provides versatility in chemical reactivity and functionalization.

The oxolane ring, also known as a tetrahydrofuran ring, is a five-membered cyclic ether. In the case of benzyl (3R)-oxolane-3-carboxylate, the carboxylic acid group is present at the 3-position of the oxolane ring, with an R configuration. This stereochemistry plays a crucial role in determining the compound's physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects.

One of the most promising applications of benzyl (3R)-oxolane-3-carboxylate lies in its use as a precursor for synthesizing bioactive molecules. Researchers have employed this compound in the construction of complex natural product analogs, leveraging its carboxylate group for various coupling reactions. For instance, esterification reactions with alcohols or amines can yield derivatives with enhanced solubility or improved bioavailability.

In addition to its role as a building block, benzyl (3R)-oxolane-3-carboxylate has been investigated for its potential as a drug delivery vehicle. The oxolane ring's ability to form inclusion complexes with hydrophobic drugs has been exploited to enhance drug stability and controlled release. Recent advancements in nanotechnology have further expanded this application, with researchers exploring the use of this compound in polymeric nanoparticles for targeted drug delivery.

The synthesis of benzyl (3R)-oxolane-3-carboxylate typically involves multi-step processes that emphasize stereocontrol. One common approach involves the oxidation of a suitable alcohol precursor followed by esterification with benzyl alcohol. The stereochemistry at the 3-position is often controlled through asymmetric induction techniques, such as using chiral catalysts or chiral auxiliaries. These methods ensure high enantiomeric excess, which is critical for applications requiring high purity and specific stereochemical properties.

From an analytical standpoint, benzyl (3R)-oxolane-3-carboxylate can be characterized using a variety of techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the compound's structure and stereochemistry. High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation, while X-ray crystallography can elucidate its three-dimensional structure. These analytical tools are essential for confirming the compound's identity and ensuring its quality for downstream applications.

Recent research has also focused on the environmental impact and biodegradation of benzyl (3R)-oxolane-3-carboxylate. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic pathways, ultimately yielding innocuous byproducts such as carbon dioxide and water. This biodegradability makes it an attractive candidate for use in eco-friendly chemical processes and sustainable drug delivery systems.

In conclusion, benzyl (3R)-oxolane-3-carboxylate is a versatile compound with diverse applications in organic synthesis and pharmaceutical research. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for developing innovative solutions in drug discovery and delivery systems. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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